molecular formula C34H25NO4 B064091 Fmoc-3-pyrenyl-L-alanine CAS No. 183071-07-0

Fmoc-3-pyrenyl-L-alanine

Cat. No. B064091
M. Wt: 511.6 g/mol
InChI Key: LXZMJSJQWMANBG-PMERELPUSA-N
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Description

Synthesis Analysis

The synthesis of Fmoc-3-pyrenyl-L-alanine and related compounds often involves solid-phase synthesis techniques, utilizing fluorenylmethyloxycarbonyl (Fmoc) protection for amino acids. This method allows for the sequential addition of amino acids to a growing peptide chain, with Fmoc providing a reliable and reversible protection mechanism. One approach details the synthesis of peptides and peptidomimetics incorporating aza-beta3-amino acids along with Fmoc-protected alpha-amino acids, demonstrating the versatility of Fmoc chemistry in constructing complex molecules (Busnel et al., 2005).

Molecular Structure Analysis

The molecular structure of Fmoc-3-pyrenyl-L-alanine includes a fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid, providing steric protection and facilitating peptide bond formation. The pyrenyl group attached to the side chain of the alanine residue imparts unique photophysical properties, enabling its use in fluorescent labeling and studies of peptide interactions. Detailed structural analysis and optimization of peptide synthesis using Fmoc chemistry underscore the importance of the Fmoc group in synthesizing complex peptide structures efficiently (Thomson et al., 1995).

Chemical Reactions and Properties

Fmoc-3-pyrenyl-L-alanine participates in chemical reactions characteristic of amino acids, including peptide bond formation and amide coupling reactions. The Fmoc group facilitates easy removal under basic conditions without affecting the peptide backbone, making it ideal for stepwise peptide synthesis. The pyrenyl moiety can engage in π-π interactions and fluorescent quenching, providing a tool for studying protein-protein interactions and enzymatic activity. Research on the synthesis of chiral peptide nucleic acids using Fmoc chemistry highlights the broad applicability of Fmoc-protected amino acids in creating diverse bioactive molecules (Wu & Xu, 2001).

Physical Properties Analysis

The physical properties of Fmoc-3-pyrenyl-L-alanine, such as solubility, melting point, and optical activity, are influenced by the Fmoc and pyrenyl groups. The hydrophobic nature of the pyrenyl group can affect the solubility of the compound in organic solvents, while the bulky Fmoc group can influence the melting point and crystallinity. Studies on the self-assembly of bioactive dipeptides incorporating bulky aromatic substituents like Fmoc demonstrate how these groups can dictate the physical properties and self-assembly behavior of the molecules (Castelletto et al., 2011).

Chemical Properties Analysis

The chemical properties of Fmoc-3-pyrenyl-L-alanine are characterized by its reactivity in peptide synthesis and its fluorescence. The Fmoc group allows for selective deprotection and coupling reactions, essential for the synthesis of complex peptides and proteins. The pyrenyl group's fluorescence provides a powerful tool for probing the molecular environment and interactions of peptides, with implications for studying biological systems and developing new materials. Research on the synthesis and application of Fmoc-modified amino acids and short peptides emphasizes the utility of these compounds in fabricating functional materials and studying biological phenomena (Tao et al., 2016).

Scientific Research Applications

“Fmoc-3-pyrenyl-L-alanine” is a type of Fmoc protected alanine derivative . The Fmoc group is a common protective group in organic chemistry, used in the synthesis of peptides. The Fmoc group is removed during the peptide synthesis process, allowing the amino acid to which it was attached to participate in peptide bond formation.

  • Peptide Synthesis

    • Fmoc protected amino acids are widely used in the field of peptide synthesis . They are used as building blocks in the preparation of peptides, including triazolopeptides and azapeptides .
  • Bioprocessing and Cell Culture

    • Fmoc protected amino acids can also be used in bioprocessing and cell culture applications . They can be used to modify the properties of proteins produced in cell culture, or to produce specific peptides for use in biological research.
  • Proteomics Studies

    • Fmoc-3-pyrenyl-L-alanine is potentially useful for proteomics studies . Proteomics is a large-scale study of proteins, particularly their structures and functions .
    • In proteomics, Fmoc-3-pyrenyl-L-alanine can be used in the synthesis of peptides for protein identification and characterization .
    • The results from these studies can provide valuable insights into protein function, interactions, and cellular processes .
  • Solid Phase Peptide Synthesis

    • Fmoc-3-pyrenyl-L-alanine is potentially useful for solid phase peptide synthesis techniques . This method is used to chemically synthesize peptides by coupling amino acids to a solid support .
    • During the synthesis, the Fmoc group is removed, allowing the amino acid to participate in peptide bond formation .
    • The synthesized peptides can be used in various biological research and drug discovery .
  • Fluorescence Studies

    • Fmoc-3-pyrenyl-L-alanine, due to the presence of the pyrene moiety, could potentially be used in fluorescence studies . Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its fluorescent properties .
    • In this application, Fmoc-3-pyrenyl-L-alanine could be incorporated into peptides or proteins, and the resulting fluorescence could be used to study the structure, dynamics, or interactions of these biomolecules .
    • The outcomes of these studies could provide valuable insights into the behavior of proteins or peptides in various environments, contributing to our understanding of biological systems .
  • Drug Discovery

    • Fmoc-3-pyrenyl-L-alanine could potentially be used in drug discovery . The incorporation of this amino acid into peptides or proteins could alter their properties, potentially leading to the development of new therapeutic agents .
    • In this application, Fmoc-3-pyrenyl-L-alanine could be used in the synthesis of peptide-based drugs, with the pyrene moiety serving as a pharmacophore .
    • The outcomes of these applications could potentially lead to the development of new drugs with improved efficacy, selectivity, or safety profiles .

Safety And Hazards

It is recommended to avoid contact with skin and clothing. If swallowed, seek immediate medical assistance. Wash thoroughly after handling .

Future Directions

Fmoc-3-pyrenyl-L-alanine could be used in future research and development of peptide synthesis, given its role in Fmoc solid-phase peptide synthesis .

Relevant Papers There are several papers related to Fmoc-3-pyrenyl-L-alanine. For more detailed information, please refer to the references .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZMJSJQWMANBG-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373224
Record name Fmoc-3-pyrenyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-pyrenyl-L-alanine

CAS RN

183071-07-0
Record name Fmoc-3-pyrenyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid
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